4-[1-(3,4-Diethoxy-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine
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Overview
Description
4-{1-[(3,4-DIETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features a benzodiazole core linked to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3,4-DIETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps. One common approach is the condensation of 3,4-diethoxybenzaldehyde with appropriate amines to form the benzodiazole intermediate. This intermediate is then reacted with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often involve the use of catalysts and solvents such as acetic acid and ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(3,4-DIETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{1-[(3,4-DIETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{1-[(3,4-DIETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Shares the 3,4-dimethoxyphenyl moiety but has a different core structure.
Uniqueness
4-{1-[(3,4-DIETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE is unique due to the combination of benzodiazole and oxadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N5O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[1-[(3,4-diethoxyphenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C20H21N5O3/c1-3-26-16-10-9-13(11-17(16)27-4-2)12-25-15-8-6-5-7-14(15)22-20(25)18-19(21)24-28-23-18/h5-11H,3-4,12H2,1-2H3,(H2,21,24) |
InChI Key |
SDIZCGINDNHBLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OCC |
Origin of Product |
United States |
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